6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine
Description
6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine (CAS: 701233-15-0) is a heterocyclic compound featuring a pyrimido-oxazine core substituted with a 4-bromophenyl group at position 6 and a methyl group at position 6. It is identified by synonyms such as CHEMBL3235289, SCHEMBL14379252, and AKOS027333971 .
Properties
Molecular Formula |
C13H11BrN4O |
|---|---|
Molecular Weight |
319.16 g/mol |
IUPAC Name |
6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine |
InChI |
InChI=1S/C13H11BrN4O/c1-7-10(8-2-4-9(14)5-3-8)18-11-12(15)16-6-17-13(11)19-7/h2-7H,1H3,(H2,15,16,17) |
InChI Key |
XFIJXHAITGCOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-bromoaniline with 2,4-dichloro-5-methylpyrimidine under basic conditions to form an intermediate, which is then cyclized with ethyl chloroformate to yield the desired oxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The oxazine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly in cancer research due to its structural similarity to known bioactive compounds.
Material Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Pyrimido-Oxazine Derivatives
Biological Activity
6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine is a complex organic compound notable for its unique heterocyclic structure and potential biological activities. This compound belongs to the class of pyrimidines fused with oxazine rings, which enhances its chemical reactivity and biological applications.
- Molecular Formula : C13H11BrN4O
- Molecular Weight : 303.15 g/mol
- CAS Number : 1956382-27-6
Structural Characteristics
The compound features a bromophenyl group and a methyl group on the pyrimidine ring, contributing to its distinct properties. The presence of the bromine atom is significant as it can enhance biological activity through increased electron density and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit various antimicrobial activities. For instance, studies have shown that brominated compounds often demonstrate enhanced antibacterial effects compared to their non-brominated counterparts. This is attributed to the increased electron density provided by the bromine atom, which can facilitate interactions with microbial cellular components.
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. Heterocycles like pyrimidines and oxazines are frequently investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that similar compounds may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.
Enzyme Inhibition
Compounds within this class have also been studied for their enzyme inhibition capabilities. For example, derivatives of pyrimidines are known to act as inhibitors of various kinases involved in cancer progression and other diseases. The specific mechanism of action for this compound remains under investigation but could involve similar pathways.
Case Studies
- Antibacterial Activity : A study comparing 6-(4-bromophenyl)-7-methyl derivatives with their chlorinated analogs revealed that the brominated variants exhibited significantly greater antibacterial activity against Gram-positive bacteria. This was attributed to enhanced membrane disruption capabilities due to the bromine substitution.
- Cytotoxicity Tests : In vitro assays demonstrated that compounds structurally related to this compound showed cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated promising potency in inhibiting cell growth.
- Mechanistic Studies : Further research utilizing molecular docking techniques has suggested that this compound may bind effectively to certain protein targets involved in cell cycle regulation, providing insights into its potential therapeutic applications.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromophenyl and methyl groups on a fused heterocyclic ring | Antimicrobial, anticancer |
| 6-Bromoquinoline | Contains a bromine atom and a quinoline structure | Antimicrobial properties |
| 5-Trifluoromethylpyrimidine | Features a trifluoromethyl group attached to a pyrimidine ring | Potential anticancer activity |
| 2-Aminopyrimidine | Contains an amino group on a pyrimidine structure | Involved in enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
